Cas no 2680770-99-2 (2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid)

2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid structure
2680770-99-2 structure
Product Name:2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid
CAS No:2680770-99-2
MF:C10H11N3O4S
MW:269.277040719986
CID:5635012
PubChem ID:165906526
Update Time:2025-07-28

2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28283087
    • 2-(methylsulfanyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pyrimidine-5-carboxylic acid
    • 2680770-99-2
    • 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid
    • Inchi: 1S/C10H11N3O4S/c1-3-4-17-10(16)13-7-6(8(14)15)5-11-9(12-7)18-2/h3,5H,1,4H2,2H3,(H,14,15)(H,11,12,13,16)
    • InChI Key: FBWROQFBSWZUJF-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(=O)O)C(=N1)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 269.04702701g/mol
  • Monoisotopic Mass: 269.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 127Ų

2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid Pricemore >>

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Additional information on 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid

Introduction to 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid (CAS No. 2680770-99-2)

2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid, identified by the CAS number 2680770-99-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The structural features of this compound, particularly its dual functionality at the 4-position and 5-position, make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a methylsulfanyl (–SCH₃) group at the 2-position introduces a sulfur atom into the molecule, which can participate in various interactions with biological targets. Additionally, the (prop-2-en-1-yloxy)carbonylamino group at the 4-position adds complexity to the molecule, enabling it to engage in multiple binding modes with potential therapeutic targets. The carboxylic acid group at the 5-position further enhances the molecule's reactivity and solubility, making it suitable for various biochemical assays and drug development processes.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based compounds due to their broad spectrum of biological activities. Pyrimidine derivatives have been extensively studied for their roles in inhibiting enzymes, modulating signaling pathways, and interacting with nucleic acids. Among these derivatives, compounds with structural motifs similar to 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid have shown promise in preclinical studies as potential treatments for various diseases, including cancer, inflammation, and infectious disorders.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the methylsulfanyl, (prop-2-en-1-yloxy)carbonylamino, and carboxylic acid groups provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility makes it an attractive scaffold for structure-based drug design and optimization. Recent advancements in computational chemistry and high-throughput screening have enabled more efficient identification of promising candidates like 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid, accelerating the drug discovery process.

The synthesis of 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid is a complex process that requires precise control over reaction conditions and reagent selection. The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for obtaining sufficient quantities of the compound for further biological testing and characterization.

From a biochemical perspective, the interactions between 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid and biological targets are of paramount importance. The compound's ability to bind to specific enzymes or receptors can modulate cellular processes and lead to therapeutic effects. For instance, pyrimidine derivatives have been shown to inhibit kinases, which are key enzymes involved in cell signaling pathways. By understanding the binding mechanisms and structural requirements for effective interactions, researchers can design analogs with enhanced potency and selectivity.

Recent studies have highlighted the importance of pyrimidine-based compounds in oncology research. Many cancer therapeutics target aberrant signaling pathways or enzymatic activities that contribute to tumor growth and progression. Compounds like 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid have been investigated for their potential to disrupt these pathways by inhibiting key enzymes or modulating receptor activity. Preclinical data suggest that such compounds may exhibit anti-proliferative effects in certain cancer cell lines, making them valuable candidates for further development.

The pharmacokinetic properties of 2-(methylsulfanyl)-4-{(prop-2-en-1-yloxy)carbonylamino}pyrimidine-5-carboxylic acid are also critical factors that determine its suitability as a drug candidate. Parameters such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to ensure that the compound reaches its target site effectively and remains active long enough to produce a therapeutic effect. Advances in biopharmaceutical profiling techniques have enabled researchers to assess these properties more efficiently, guiding optimization efforts toward improving drug-like characteristics.

In conclusion,2-(methylsulfanyl)-4-{(prop-2-enyl-oxy)carbonylamino}pyrimidine -5-carboxylic acid (CAS No.2680770 -99 - 2) represents a significant advancement in pharmaceutical chemistry with its intricate molecular structure and diverse functional groups offering multiple avenues for therapeutic intervention . Its potential as a lead molecule underscores its importance in ongoing research efforts aimed at developing novel treatments for various diseases . As scientific understanding continues to evolve , it is likely that compounds like this will play an increasingly vital role in shaping future medical therapies .

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